![molecular formula C11H8N2O B12961224 10H-benzo[b]pyrido[3,4-e][1,4]oxazine](/img/structure/B12961224.png)
10H-benzo[b]pyrido[3,4-e][1,4]oxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10H-benzo[b]pyrido[3,4-e][1,4]oxazine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused ring system that includes benzene, pyridine, and oxazine rings, which contribute to its distinctive chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10H-benzo[b]pyrido[3,4-e][1,4]oxazine typically involves multi-step organic reactions. One common method starts with the preparation of a suitable precursor, such as a substituted benzene or pyridine derivative. The key steps often include:
Cyclization Reactions: These reactions form the oxazine ring by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Aromatic Substitution: This step introduces various substituents onto the benzene or pyridine rings to achieve the desired functionalization.
Oxidation and Reduction: These reactions are used to adjust the oxidation state of the compound, ensuring the correct electronic configuration for the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
10H-benzo[b]pyrido[3,4-e][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert nitro groups to amines or reduce double bonds within the
特性
分子式 |
C11H8N2O |
|---|---|
分子量 |
184.19 g/mol |
IUPAC名 |
10H-pyrido[4,3-b][1,4]benzoxazine |
InChI |
InChI=1S/C11H8N2O/c1-2-4-10-8(3-1)13-9-7-12-6-5-11(9)14-10/h1-7,13H |
InChIキー |
IQUZGUJYBYXUEH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC3=C(O2)C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



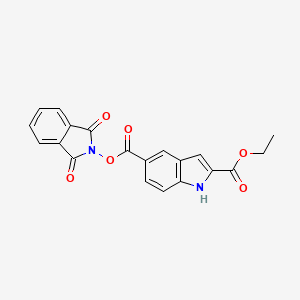
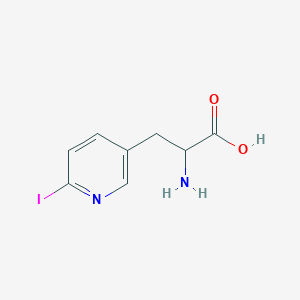
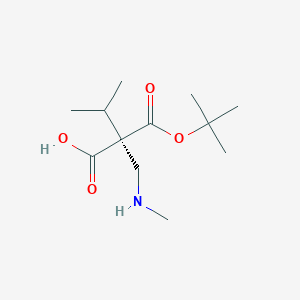
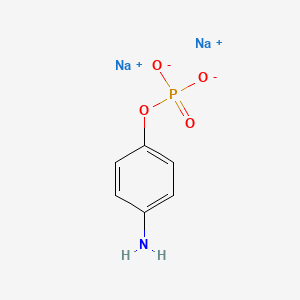
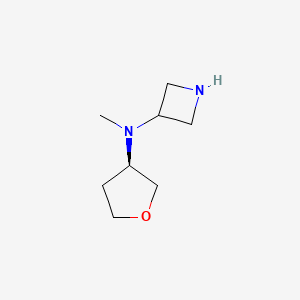
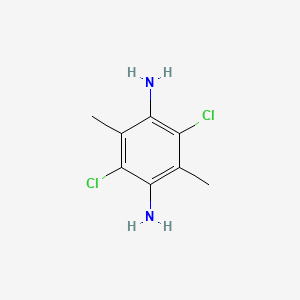

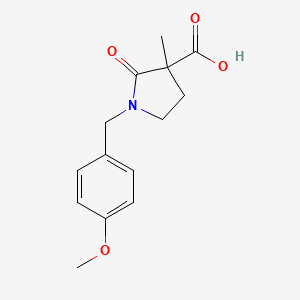

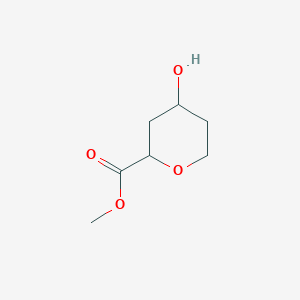
![(5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine](/img/structure/B12961207.png)

![3-Phenylbenzo[d]isoxazol-6-amine](/img/structure/B12961223.png)
